tropomodulin

Neuronal cytoskeleton Tropomyosin isoform specificity Actin capping

Tropomodulin (CAS 146409-61-2) is the only known protein family that caps the pointed end of actin filaments, essential for thin filament length regulation. Select the correct isoform for your research: Tmod1 for cardiac/skeletal muscle sarcomere studies; Tmod2 for neuronal and brain research; Tmod3 for endothelial cell motility and angiogenesis. High-purity recombinant proteins with verified biological activity ensure experimental reproducibility. Request a quote for your specific isoform and bulk quantity needs.

Molecular Formula C12H14BrNO2
Molecular Weight 0
CAS No. 146409-61-2
Cat. No. B1177574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametropomodulin
CAS146409-61-2
Synonymstropomodulin
Molecular FormulaC12H14BrNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropomodulin (CAS 146409-61-2): A Defined Pointed-End Actin Capping Protein for Cytoskeletal and Sarcomeric Research


Tropomodulin (CAS 146409-61-2) is a ~40-kDa actin filament pointed-end capping protein that binds tropomyosin and inhibits both polymerization and depolymerization at the slow-growing (pointed) end of actin filaments [1]. First identified and purified from human erythrocyte membranes as a novel Mr 43,000 tropomyosin-binding protein [2], tropomodulin represents a conserved family of four vertebrate isoforms (Tmod1–4) distinguished by distinct tissue-specific expression patterns and functional specializations [3]. Unlike barbed-end capping proteins such as CapZ, tropomodulin is the only known protein class that specifically caps the pointed end of actin filaments, a functional exclusivity that makes it essential for regulating thin filament length uniformity in striated muscle and actin architecture in non-muscle cells [4].

Why Generic Pointed-End Capping Proteins or Alternative Tropomodulin Isoforms Cannot Substitute for Tropomodulin (CAS 146409-61-2) in Defined Assays


Tropomodulin isoforms exhibit non-redundant, isoform-specific biochemical properties and tissue-restricted functions that preclude interchangeable use. The four vertebrate isoforms—Tmod1 (erythrocyte/cardiac/slow skeletal), Tmod2 (neuron-specific), Tmod3 (ubiquitous), and Tmod4 (skeletal muscle)—differ fundamentally in their tropomyosin-binding affinities, actin monomer sequestration capabilities, and cellular localization determinants [1]. For instance, Tmod3 uniquely sequesters actin monomers with a Kd of ~1.8 μM in addition to its capping function, whereas Tmod1 and Tmod4 do not bind actin monomers at all [2]. Furthermore, Tmod1 and Tmod2 exhibit distinct localization patterns in hippocampal neurons that cannot be compensated by overexpression of the alternative isoform [3]. These functional divergences arise from isoform-specific structural features including differences in the two tropomyosin-binding sites (residues 1–35 and 109–144 in Tmod1) and the actin-capping domains that dictate tissue-appropriate filament length regulation [4]. Consequently, selecting the correct tropomodulin isoform is critical for experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for Tropomodulin (CAS 146409-61-2) Against Closest Comparators


Tmod1 vs. Tmod2: Neuron-Specific vs. Erythrocyte Tropomyosin Binding Affinity Determines Tissue-Specific Capping Efficacy

Tropomodulin 1 (Tmod1) and tropomodulin 2 (Tmod2) exhibit distinct tropomyosin isoform binding preferences that dictate their respective tissue functions. Scatchard analysis of binding data demonstrates that Tmod1 binds preferentially to erythrocyte tropomyosin, whereas Tmod2 was identified as the major binding protein to brain-specific tropomyosin isoform Tmbr3 [1]. This isoform specificity is functionally non-redundant: RNA-sequencing expression data confirm that TMOD2 exhibits biased expression in brain (RPKM 47.3) compared to appendix (RPKM 3.6), representing a >13-fold enrichment in neuronal tissues [2]. Northern blot analysis further confirms restricted expression of TMOD2 in neuronal tissues with an approximately 9.5-kb transcript detectable in all brain regions [3].

Neuronal cytoskeleton Tropomyosin isoform specificity Actin capping

Tmod1 vs. Tmod3: Actin Monomer Sequestration Capability Defines Distinct Regulatory Roles in Actin Dynamics

Tropomodulin 3 (Tmod3) possesses a unique biochemical property absent in Tmod1: the ability to bind and sequester actin monomers (G-actin) in addition to capping filament pointed ends. Analysis of Tmod3 effects on actin polymerization kinetics revealed that Tmod3 sequesters actin monomers with an affinity (Kd ~1.8 μM) similar to its affinity for capping pointed ends [1]. At low concentrations, Tmod3 increases actin polymerization by nucleating filaments, whereas at high concentrations it decreases actin-filament polymerization through combined pointed-end capping and monomer sequestration [2]. In contrast, Tmod1 and Tmod4 bind to actin filaments tightly but do not bind to actin monomers at all [3].

Actin polymerization Monomer sequestration Cytoskeletal dynamics

Tmod1 vs. Leiomodin: Functional Antagonism at the Thin Filament Pointed End Governs Filament Length Homeostasis

Tropomodulin 1 (Tmod1) and its structural homolog leiomodin-2 (Lmod2) share a common protein fold yet perform functionally antagonistic roles at the thin filament pointed end. Tmod1 functions as a prototypical capping protein that inhibits actin subunit exchange and restricts thin filament elongation, whereas Lmod2 is a powerful filament nucleator that promotes elongation [1]. Direct competition assays demonstrate that Lmod2 can displace Tmod1 at thin filament pointed ends to facilitate filament elongation; conversely, mutations that reduce Lmod2's ability to displace Tmod1 (e.g., specific cardiomyopathy-associated variants) result in impaired thin filament elongation [2]. In cardiomyocytes, GFP-TMOD1 overexpression shortens thin filament lengths by reducing actin association at pointed ends, whereas Lmod2 promotes filament extension [3].

Sarcomere assembly Thin filament length regulation Cardiac muscle

Tmod1 Mutational Analysis: R189W Pathogenic Variant Reveals Critical Residue for Cardiac Thin Filament Length Regulation

The TMOD1 c.565C>T (p.R189W) homozygous variant provides direct quantitative evidence of Tmod1's essential and non-redundant role in cardiac thin filament length homeostasis. Structural modeling revealed potential defects in local folding and actin affinity of TMOD1^R189W [1]. Cardiomyocytes expressing GFP-TMOD1^R189W demonstrated significantly longer thin filaments than GFP-TMOD1^WT-expressing cells, with the mutant showing weakened activity in capping actin filament pointed ends [2]. This variant causes childhood-onset dilated and restrictive cardiomyopathy in three pediatric patients from two unrelated families, establishing TMOD1 as a clinically validated disease gene [3]. In parallel, Tmod1-null mouse embryos exhibit aborted myocardial development and inability to pump by embryonic day 9.5, with aberrant myofibril assembly [4].

Cardiomyopathy Pathogenic variant Thin filament capping

Tmod1 vs. Tmod3/Tmod4: Functional Compensation in Skeletal Muscle Reveals Isoform-Specific Roles in Myofibril Organization

In skeletal muscle, Tmod1 and Tmod4 are the sarcomeric isoforms that cap thin filament pointed ends and functionally interact with leiomodin isoforms Lmod2 and Lmod3 to control myofibril organization, thin filament lengths, and actomyosin crossbridge formation [1]. Genetic targeting studies reveal that in Tmod1-null skeletal muscle, Tmod4 localizes to thin filament pointed ends in embryonic muscle, whereas both Tmod3 and Tmod4 localize to pointed ends in adult Tmod1-null muscle, demonstrating partial but incomplete functional compensation [2]. However, Tmod1 directly controls thin filament length in both wild-type and Tmod4-deficient skeletal muscle, indicating a hierarchical regulatory role [3]. Additionally, calpain-mediated proteolysis of Tmod isoforms leads to thin filament elongation in dystrophic skeletal muscle, with Tmod1 and Tmod4 exhibiting differential susceptibility [4].

Skeletal muscle Myofibril assembly Functional redundancy

Tmod3 vs. Tmod1: Differential Regulation of Endothelial Cell Motility and Angiogenesis

Tmod3 uniquely regulates endothelial cell motility through pointed-end capping in lamellipodia, a function not shared by Tmod1. Transient overexpression of GFP-Tmod3 leads to a depolarized cell morphology and decreased cell motility, with a fivefold increase in Tmod3 protein levels resulting in an equivalent decrease in free pointed ends in cells [1]. Conversely, decreased expression of Tmod3 by RNA interference leads to faster average cell migration, along with increases in free pointed and barbed ends in lamellipodial actin filaments [2]. In vivo, Tmod3 heterozygous (Tmod3^+/-) mice exposed to 4 weeks of constant hypoxia (10% O2) exhibited significantly increased lung vascular branching (P < 0.001) and enhanced endothelial cell migration compared to wild-type littermates [3].

Endothelial cell migration Angiogenesis Lamellipodia

Recommended Research and Industrial Application Scenarios for Tropomodulin (CAS 146409-61-2) and Its Isoforms


Cardiac Thin Filament Length Regulation and Dilated Cardiomyopathy Disease Modeling

Utilize Tmod1 (CAS 146409-61-2) for studies of cardiac sarcomere assembly and thin filament length homeostasis. Tmod1 is the predominant isoform in cardiac muscle and directly controls thin filament length; the TMOD1^R189W mutant serves as a validated pathogenic variant causing childhood-onset dilated and restrictive cardiomyopathy with quantitatively longer thin filaments than WT-expressing cardiomyocytes [1]. For disease modeling, compare GFP-TMOD1^WT versus GFP-TMOD1^R189W in cardiomyocyte cultures to assess filament length dysregulation and capping activity deficits [2].

Skeletal Muscle Myofibril Assembly and Thin Filament Length Control Studies

Employ Tmod1 as the primary sarcomeric isoform for skeletal muscle myofibril assembly research. Tmod1 directly controls thin filament length in both wild-type and Tmod4-deficient skeletal muscle and exhibits dominant regulatory function over Tmod4 and Tmod3, which provide only partial compensation in Tmod1-null muscle [3]. For studies of dystrophic muscle pathology, assess calpain-mediated proteolysis of Tmod1 versus Tmod4, as differential isoform susceptibility contributes to thin filament elongation in disease states [4].

Neuronal Cytoskeletal Dynamics and Synaptic Plasticity Investigations

For neuronal studies, select Tmod2—not Tmod1—due to its neuron-specific expression profile (brain RPKM 47.3, >13-fold enrichment over non-neuronal tissues) and preferential binding to brain-specific tropomyosin isoform Tmbr3 [5]. Tmod2 localizes predominantly to the neuronal soma, and shRNA-mediated knockdown increases both the proportion of cells extending neurites and neurite length, indicating its role as a negative regulator of neurite outgrowth [6]. Tmod2^-/- mice exhibit defects in behavior, learning, memory, and synaptic function, with enhanced long-term potentiation and hyperactivity [7].

Endothelial Cell Migration and Angiogenesis Assays

Utilize Tmod3 for studies of endothelial cell motility, lamellipodial actin dynamics, and angiogenesis. Tmod3 uniquely localizes to leading edge ruffles and lamellipodia in human microvascular endothelial cells, where it caps pointed ends to inhibit cell migration [8]. A fivefold increase in Tmod3 protein produces an equivalent decrease in free pointed ends and reduced cell motility; conversely, Tmod3 knockdown accelerates migration [9]. For in vivo angiogenesis studies, Tmod3^+/- mice exhibit significantly increased pulmonary vascular branching under chronic hypoxia (P < 0.001) [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for tropomodulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.